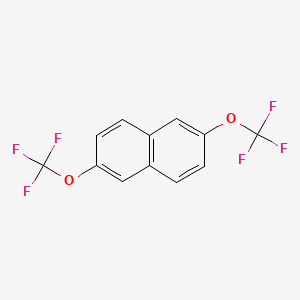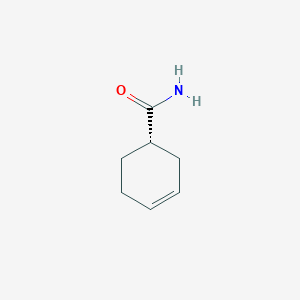
2,6-Bis(trifluoromethoxy)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H6F6O2. It is characterized by the presence of two trifluoromethoxy groups attached to the naphthalene ring at the 2 and 6 positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethoxy)naphthalene typically involves the reaction of 2,6-dibromonaphthalene with trifluoromethoxy reagents under specific conditions. One common method is the Sonogashira coupling reaction, where 2,6-dibromonaphthalene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
化学反応の分析
Types of Reactions: 2,6-Bis(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethoxy groups.
科学的研究の応用
2,6-Bis(trifluoromethoxy)naphthalene has several applications in scientific research:
作用機序
The mechanism by which 2,6-Bis(trifluoromethoxy)naphthalene exerts its effects is largely dependent on its chemical structure. The trifluoromethoxy groups can influence the compound’s reactivity and interaction with other molecules. For example, in biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects .
類似化合物との比較
2,6-Bis(trimethylsilylethynyl)naphthalene: This compound has trimethylsilylethynyl groups instead of trifluoromethoxy groups and exhibits different chemical properties and reactivity.
2,6-Bis(trifluoromethyl)naphthalene: Similar to 2,6-Bis(trifluoromethoxy)naphthalene but with trifluoromethyl groups, leading to differences in physical and chemical properties.
Uniqueness: this compound is unique due to the presence of the trifluoromethoxy groups, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in materials science and pharmaceuticals .
特性
分子式 |
C12H6F6O2 |
|---|---|
分子量 |
296.16 g/mol |
IUPAC名 |
2,6-bis(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H6F6O2/c13-11(14,15)19-9-3-1-7-5-10(20-12(16,17)18)4-2-8(7)6-9/h1-6H |
InChIキー |
FUZDBPNZPURVJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)-](/img/structure/B11832379.png)

![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(oxan-2-yloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11832387.png)
![Imidazo[2,1-b]quinazolin-5(1H)-one, 1-(4-chlorophenyl)-2,3-dihydro-](/img/structure/B11832398.png)
![1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B11832403.png)




![6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane](/img/structure/B11832439.png)


![[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B11832457.png)
